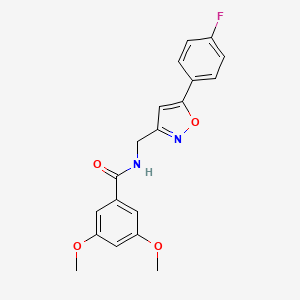![molecular formula C20H18N2O6 B2650129 (3-{[(2-methoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate CAS No. 1111292-02-4](/img/structure/B2650129.png)
(3-{[(2-methoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are synthesized using a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Applications De Recherche Scientifique
Heterocyclic Synthesis and Structural Analysis
Research on compounds with similar structural motifs has shown significant applications in the synthesis of heterocycles, which are crucial in the development of pharmaceuticals and materials science. For instance, studies have demonstrated efficient methods for synthesizing pyranopyrazoles, a class of compounds known for their diverse biological activities, using green and efficient methodologies under solvent-free conditions. These methods highlight the versatility of related compounds in synthesizing complex molecular structures, potentially applicable in medicinal chemistry and materials science (Zolfigol et al., 2013).
Crystal Structure Analysis
Another aspect of scientific research applications involves the detailed structural analysis of complex molecules. For example, X-ray crystallography studies on related compounds have provided insights into their molecular configurations, intermolecular interactions, and the stabilization of crystal structures. Such analyses are essential for understanding the chemical and physical properties of new compounds, paving the way for the design of materials with specific functions (Ganapathy et al., 2015).
Catalytic Applications
Compounds with pyrano[2,3-c]pyridin motifs have also been explored for their catalytic applications. For instance, the use of organocatalysts in the synthesis of pyranopyrazoles demonstrates the potential of these compounds in facilitating chemical reactions, which is critical in the development of more efficient and sustainable synthetic methodologies. The exploration of such catalytic properties offers avenues for the development of novel catalysts that could be applied in various chemical transformations (Moosavi‐Zare et al., 2016).
Antimicrobial and Antifungal Applications
Moreover, derivatives of similar structures have been investigated for their biological activities, including antimicrobial and antifungal properties. These studies are crucial for the development of new therapeutic agents to combat resistant strains of bacteria and fungi. The synthesis and evaluation of novel compounds with potential biological activities contribute to the expansion of the drug discovery pipeline (Wardkhan et al., 2008).
Propriétés
IUPAC Name |
[3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-11-18-14(13(9-21-11)10-27-12(2)23)8-15(20(25)28-18)19(24)22-16-6-4-5-7-17(16)26-3/h4-9H,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKOGTIZIOQYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide](/img/structure/B2650046.png)
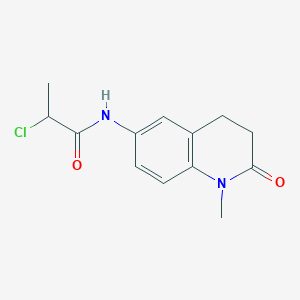
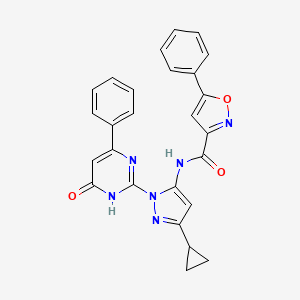
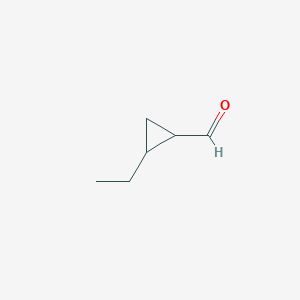
![1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2650052.png)
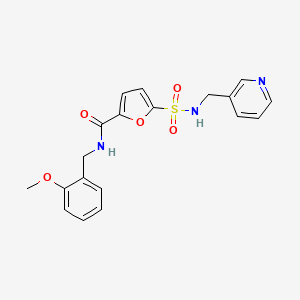
![(Z)-3-(3-methoxypropyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2650057.png)
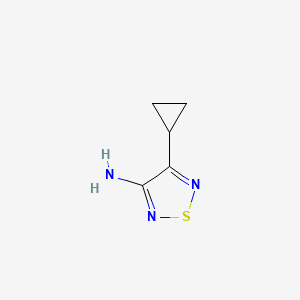
![N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide](/img/structure/B2650060.png)

![2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2650063.png)
![(E)-1-(4-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2650064.png)

